molecular formula C11H12N4O B8317660 6-Acetyl-7-allylamino-1H-pyrazolo[4,3-b]pyridine

6-Acetyl-7-allylamino-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8317660
M. Wt: 216.24 g/mol
InChI Key: FJWWAURXLOKTOJ-UHFFFAOYSA-N
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Patent
US04837238

Procedure details

A solution of 6-acetyl-7-chloro-1H-pyrazolo[4,3-b]pyridine (D15, 340 mg, 1.7 mmol) in allylamine (5 ml) was stirred at room temperature for 16 h. Excess allylamine was removed in vacuo and the residue was dissolved in aqueous methanol. The solution was adjusted to pH 8 with 10% sodium carbonate solution, and extracted with ethyl acetate (4×50 ml). The extracts were washed with brine (50 ml), dried (MgSO4) and evaporated in vacuo to give a sticky solid. This was crystallised from ethyl acetate/ethanol to give the title compound (280 mg, 75%), m.p. 211°-213° C. Found: C, 60.49; H, 5.81; N, 25.55. C11H12N4O requires C, 61.10; H, 5.59; N, 25.91%.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](Cl)=[C:6]2[NH:12][N:11]=[CH:10][C:7]2=[N:8][CH:9]=1)(=[O:3])[CH3:2]>C(N)C=C>[C:1]([C:4]1[C:5]([NH:8][CH2:7][CH:6]=[CH2:5])=[C:6]2[NH:12][N:11]=[CH:10][C:7]2=[N:8][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
C(C)(=O)C=1C(=C2C(=NC1)C=NN2)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C=C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess allylamine was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in aqueous methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 ml)
WASH
Type
WASH
Details
The extracts were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a sticky solid
CUSTOM
Type
CUSTOM
Details
This was crystallised from ethyl acetate/ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=C2C(=NC1)C=NN2)NCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 152.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.